2,2-diethyl oxetane-2,2-dicarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
diethyl oxetane-2,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-3-12-7(10)9(5-6-14-9)8(11)13-4-2/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWLIEZOUHUGEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCO1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384465-73-9 | |
| Record name | 2,2-diethyl oxetane-2,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Transformational Chemistry of Oxetane 2,2 Dicarboxylates
Ring-Opening Reactions and Mechanisms
The significant strain energy of the oxetane (B1205548) ring is a primary driver for its chemical transformations. researchgate.net This inherent instability facilitates reactions that lead to the cleavage of the ring, thereby relieving the strain.
The oxetane ring possesses a substantial amount of ring strain, estimated to be around 25.5 kcal/mol (107 kJ/mol), which is comparable to that of an oxirane ring. beilstein-journals.orgutexas.edu This strain arises from angle and torsional strain due to the deviation of bond angles from the ideal tetrahedral value. beilstein-journals.org The introduction of substituents, such as the diethyl dicarboxylate group at the C2 position, can further influence the ring's conformation, often leading to a more puckered structure to alleviate unfavorable eclipsing interactions. acs.org
The release of this ring strain provides a strong thermodynamic driving force for ring-opening reactions. acs.org Kinetically, however, the cleavage of an oxetane ring is generally less facile than that of an epoxide. researchgate.net This is attributed to a higher activation energy required for the ring-opening process, as the transition state for the four-membered ring is slightly less strained compared to that of a three-membered ring. researchgate.net Therefore, activation, typically through the use of Lewis or Brønsted acids, is often necessary to facilitate the ring-opening of oxetanes. researchgate.net
Table 1: Comparison of Ring Strain in Cyclic Ethers
| Cyclic Ether | Ring Size | Ring Strain (kcal/mol) |
|---|---|---|
| Oxirane | 3 | 27.3 beilstein-journals.org |
| Oxetane | 4 | 25.5 beilstein-journals.org |
This table illustrates the significant ring strain of oxetane compared to the larger tetrahydrofuran ring.
The formation of oxetanes via the Paternò-Büchi reaction, a [2+2] photocycloaddition of a carbonyl compound and an alkene, is a well-established photochemical process. researchgate.netnih.gov The reverse reaction, known as a retro-Paternò-Büchi reaction or photocycloreversion, can also occur, leading to the cleavage of the oxetane ring back to its carbonyl and alkene precursors. organic-chemistry.org This process is typically initiated by photoexcitation of the oxetane.
While the Paternò-Büchi reaction is widely documented for the synthesis of a diverse range of oxetanes, specific studies detailing the photocycloreversion of 2,2-diethyl oxetane-2,2-dicarboxylate are not extensively reported. nih.gov However, the general mechanism involves the formation of a diradical intermediate upon irradiation, which can then fragment to the starting materials. organic-chemistry.org The efficiency and outcome of such reactions can be influenced by the substitution pattern on the oxetane ring and the specific reaction conditions employed.
The strained nature of the oxetane ring makes it susceptible to attack by various nucleophiles, leading to ring-opening. acs.org These reactions are often catalyzed by acids to activate the oxetane oxygen. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors.
For 2,2-disubstituted oxetanes like this compound, nucleophilic attack is generally expected to occur at the less sterically hindered C4 position. The presence of two electron-withdrawing ester groups at the C2 position would also electronically disfavor nucleophilic attack at this site. Common nucleophiles that can be employed for the ring-opening of oxetanes include alcohols, amines, thiols, and carbon nucleophiles. researchgate.netutexas.edu
Table 2: Potential Products of Nucleophilic Ring-Opening of this compound
| Nucleophile (Nu⁻) | Expected Major Product |
|---|---|
| Methanol (CH₃OH) | Diethyl 2-(3-methoxypropyl)-2-methylmalonate |
| Ammonia (NH₃) | Diethyl 2-(3-aminopropyl)-2-methylmalonate |
This table provides hypothetical major products based on established reactivity patterns of substituted oxetanes.
Acid catalysis is a common strategy to promote the ring-opening of oxetanes, as protonation of the ring oxygen makes the electrophilic carbons more susceptible to nucleophilic attack. researchgate.netkhanacademy.org The mechanism can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the structure of the oxetane and the reaction conditions.
In the case of this compound, the presence of two substituents at the C2 position could favor a mechanism with some Sₙ1 character at this position under strongly acidic conditions, due to the potential for stabilization of a tertiary carbocation. However, the electron-withdrawing nature of the dicarboxylate groups would destabilize an adjacent carbocation, making an Sₙ2-type attack at the less substituted C4 position more likely, especially with weaker acids or when a competent nucleophile is present. nih.gov Intramolecular ring-opening reactions are also possible if a nucleophilic group is present within the molecule. nih.gov
Functional Group Interconversions on the Dicarboxylate Moiety
The diethyl dicarboxylate functionality of the molecule can undergo typical ester reactions, largely independent of the oxetane ring, although the strained ring may have subtle electronic effects on reactivity.
The two ester groups of this compound can be hydrolyzed to the corresponding dicarboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically achieved using a strong base such as sodium hydroxide, followed by acidic workup. Acid-catalyzed hydrolysis is also possible, often requiring harsher conditions such as refluxing in a mixture of a strong acid like hydrobromic acid and acetic acid. nih.gov
Transesterification, the conversion of one ester to another, can be accomplished under both acidic and basic conditions. masterorganicchemistry.com For example, reacting this compound with an excess of methanol in the presence of an acid or base catalyst would lead to the formation of the corresponding dimethyl ester. The reaction is typically driven to completion by using the desired alcohol as the solvent. masterorganicchemistry.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Diethyl 2-(3-methoxypropyl)-2-methylmalonate |
| Diethyl 2-(3-aminopropyl)-2-methylmalonate |
| Diethyl 2-methyl-2-(3-(phenylthio)propyl)malonate |
| Oxirane |
Carboxylate Derivatization (e.g., Amide, Nitrile, Phosphonate Formation)
The diester functionality of oxetane-2,2-dicarboxylates is a primary site for derivatization. However, the inherent ring strain of the oxetane core necessitates careful selection of reaction conditions to prevent unwanted ring-opening chemrxiv.orgnih.gov.
Hydrolysis of the ester groups to the corresponding dicarboxylic acid is a common first step. Studies on related 3,3-disubstituted oxetanes have shown that this transformation is best accomplished under basic conditions chemrxiv.org. Treatment with strong acids often leads to decomposition and cleavage of the oxetane ring chemrxiv.org. For instance, successful saponification can be achieved using alkali metal hydroxides, a strategy that avoids the formation of cationic intermediates that would promote ring opening chemrxiv.org.
Once the dicarboxylic acid or its corresponding monoester is obtained, a variety of standard synthetic transformations can be employed, provided that harsh acidic conditions are avoided.
Amide Formation: The carboxylic acid can be converted to amides using standard coupling reagents (e.g., HATU, HOBt) with amines. This transformation is typically performed under neutral or slightly basic conditions, which are compatible with the oxetane ring.
Nitrile Formation: The conversion of the carboxylate group to a nitrile can be achieved through multi-step sequences, for example, by converting the acid to a primary amide followed by dehydration using reagents like trifluoroacetic anhydride (B1165640) or phosphorus oxychloride under controlled, non-acidic conditions.
Phosphonate Formation: The introduction of a phosphonate group can be envisioned via the Arbusov reaction on a haloalkyl-substituted oxetane, which would be derived from the carboxylate group through reduction and halogenation.
A critical aspect of these derivatizations is the stability of the oxetane moiety. The presence of the carboxylic acid group itself is generally compatible with the oxetane core; ring-opening is primarily observed upon treatment with strong acids chemrxiv.org. This limits subsequent reactions like esterification with alcohols to methods that utilize basic conditions, such as reactions with alkyl halides in the presence of a non-nucleophilic base chemrxiv.org.
Applications of 2,2 Diethyl Oxetane 2,2 Dicarboxylate and Analogs in Advanced Chemical Synthesis
Oxetanes as Versatile Building Blocks and Synthetic Intermediatesbeilstein-journals.orgillinois.eduresearchgate.netresearchgate.net
Oxetanes, four-membered cyclic ethers, are gaining significant attention in the chemical sciences. researchgate.netacs.org Their unique combination of stability and reactivity makes them valuable motifs in medicinal chemistry and powerful intermediates for organic synthesis. beilstein-journals.orgacs.org The inherent ring strain of the oxetane (B1205548) ring, approximately 25.5 kcal/mol (106 kJ/mol), facilitates ring-opening reactions with nucleophiles, rearrangements, and ring expansions, providing pathways to more complex molecular structures. beilstein-journals.orgacs.orgresearchgate.net In medicinal chemistry, the oxetane motif is often used as a polar and metabolically stable substitute for gem-dimethyl or carbonyl groups, capable of improving a compound's physicochemical properties such as solubility and metabolic stability. beilstein-journals.orgnih.govbeilstein-journals.org This has driven the development of numerous new methodologies for synthesizing and incorporating these valuable heterocyclic structures. acs.orgnih.gov
Incorporation of Functionalized 2,2-Oxetane Dicarboxylates into Complex Molecular Architecturesacs.orgresearchgate.net
Functionalized oxetanes, particularly those with substituents at the 2-position like 2,2-diethyl oxetane-2,2-dicarboxylate, are highly valuable building blocks. researchgate.net A powerful and efficient strategy for the synthesis of a wide variety of oxetane 2,2-dicarboxylates involves the combination of a malonate functionality with a halide leaving group, which allows for cyclization under mild conditions. researchgate.net This methodology provides high yields of functionalized 3- and 4-aryl- and alkyl-substituted oxetanes, as well as fused oxetane bicycles. acs.orgresearchgate.net
A key advantage of these oxetane dicarboxylates is that the ester groups can be further derivatized while the oxetane ring remains intact, highlighting their potential as synthetic intermediates. acs.orgresearchgate.net For instance, the ester groups can be hydrolyzed and converted into amides or other functional groups without disrupting the strained four-membered ring. researchgate.net This stability allows for the seamless integration of the oxetane core into larger, more complex molecules, making these compounds attractive for creating new chemical entities in drug discovery. researchgate.netsemanticscholar.orgnih.gov The synthesis is often achieved through a rhodium-catalyzed O–H insertion into a bromo-alcohol, followed by a C–C bond-forming cyclization. researchgate.netsemanticscholar.orgnih.gov
Table 1: Synthesis of Functionalized 2,2-Disubstituted Oxetanes This table is interactive and can be sorted by clicking on the headers.
| Diazo Compound Type | O-H Insertion Product Yield | Cyclization Product (Oxetane) Yield | Reference |
|---|---|---|---|
| Amide-Ester | 75% | 95% | researchgate.net |
| Weinreb Amide-Ester | 51% | 95% | researchgate.net |
| Sulfone-Ester | 80% | 95% | researchgate.net |
| Phosphonate-Ester | 84% | 95% | researchgate.net |
Stereoselective Synthesis of Enantioenriched Oxetane Derivativesillinois.eduacs.orgnih.gov
The development of stereoselective methods to produce enantioenriched oxetanes is crucial for their application in medicinal chemistry and asymmetric synthesis. acs.orgnih.gov Several powerful strategies have been established to control the stereochemistry of the oxetane ring. One common approach is the cyclodehydration of enantioenriched 1,3-diols, which can be generated from the ring-opening of 2,3-epoxy alcohols. acs.org Using this method, enantioenriched oxetanes are produced in high yield with complete retention of configuration from the starting alcohol. illinois.eduacs.org
Another significant method involves the iridium-catalyzed anti-diastereo- and enantioselective C-C coupling of primary alcohols and vinyl epoxides, such as isoprene (B109036) oxide. This technique enables the first asymmetric synthesis of oxetanes that possess all-carbon quaternary stereocenters, a feat previously limited to spirocyclic systems. nih.gov These enantioenriched oxetanes can then serve as versatile building blocks for further transformations, such as the stereospecific conversion into tetrasubstituted cyclopropanes. nih.gov Early work in this area demonstrated the preparation of 2-aryl-substituted oxetanes through the enantioselective reduction of β-halo ketones, followed by a Williamson ether cyclization, achieving high enantiomeric excesses. acs.org
Late-Stage Functionalization and Chemical Modification of Complex Alcohols to form Oxetanesbeilstein-journals.orgacs.orgnih.gov
A significant challenge in synthetic chemistry is the introduction of functional motifs, such as oxetane rings, into complex molecules at a late stage of the synthesis. beilstein-journals.orgresearchgate.net Recently, a versatile and practical methodology has been developed for the direct conversion of unactivated sp³ alcohols into oxetanes. acs.orgnih.gov This approach couples a Williamson etherification with alcohol C–H functionalization, avoiding the need for multi-step substrate pre-functionalization. beilstein-journals.orgresearchgate.net
The reaction is initiated by a hydrogen atom transfer (HAT) from the alcohol, which generates a radical intermediate. nih.gov This radical then adds to a specialized alkene, which possesses a leaving group, promoting an in-situ cyclization to form the oxetane ring. nih.gov This process occurs under very mild conditions and demonstrates broad functional group tolerance, making it suitable for the late-stage functionalization of intricate molecules like natural products and pharmaceuticals. beilstein-journals.orgacs.org For example, this method has been successfully applied to complex alcohols such as pregnenolone (B344588) and a galactose derivative, yielding the corresponding oxetanes with high diastereoselectivity. acs.org It also enabled a single-step synthesis of a bioactive steroid derivative from testosterone, a process that previously required at least four steps. acs.orgnih.gov
Synthesis of Spirocyclic Oxetanesbeilstein-journals.orgchemrxiv.orgrsc.orgbohrium.com
Spirocyclic oxetanes, where the four-membered ring is part of a spiro-fused system, are of increasing interest in medicinal chemistry due to their well-defined three-dimensional structures. semanticscholar.orgresearchgate.net Several synthetic strategies have been developed to access these unique scaffolds. The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a primary method for constructing the oxetane ring in a single step. rsc.orgbohrium.com A recently developed telescoped, three-step sequence involving Paternò–Büchi reactions between cyclic ketones and maleic acid derivatives has made a wide range of novel functionalized spirocyclic oxetanes accessible. rsc.orgbohrium.com
Another powerful approach is the intramolecular Williamson etherification. beilstein-journals.orgacs.org For example, a spirocyclic building block used in the synthesis of a ciprofloxacin (B1669076) analogue was prepared in two steps from 3-bromo-2,2-bis(bromomethyl)propan-1-ol. acs.org Furthermore, innovative cascade reactions have been devised, such as the one-step synthesis of spirooxindole 2,2-disubstituted oxetanes via an addition/substitution cascade. beilstein-journals.org Ring-closing metathesis has also been employed to construct spirocyclic oxetane derivatives by cyclizing two allyl fragments attached to an oxetane core. chemrxiv.org
Role in Polymer Chemistry and Materials Sciencewikipedia.orgsemanticscholar.orgnih.gov
Oxetane derivatives are important monomers in polymer chemistry, primarily undergoing cationic ring-opening polymerization (CROP) to produce polyethers. wikipedia.orgsemanticscholar.org These polymers, known as polyoxetanes, can range from liquids to solids and exhibit a wide spectrum of properties depending on the substituents on the oxetane ring. wikipedia.org The high ring strain of oxetane monomers makes them favorable candidates for polymerization. wikipedia.org
Cationic Ring-Opening Polymerization (CROP) of Oxetane Monomerswikipedia.orgsemanticscholar.orgrpi.eduecust.edu.cn
The CROP of oxetanes proceeds via a cationic mechanism, where the propagating center is a tertiary oxonium ion. wikipedia.org The polymerization is typically initiated by Lewis acids, trialkyl oxonium salts, or photoinitiators like diaryliodonium salts that generate a strong acid upon UV irradiation. wikipedia.orgrpi.eduradtech.org The polymerization of oxetane is driven by the release of its significant ring strain energy. wikipedia.org
The structure of the monomer plays a critical role in the polymerization behavior and the properties of the resulting polymer. wikipedia.org Unsubstituted and symmetrically 3,3-disubstituted oxetanes often yield crystalline polymers, whereas 2- or 3-monosubstituted derivatives typically produce amorphous materials. wikipedia.org However, the CROP of 3,3-disubstituted oxetanes often displays a characteristic induction period, which can be a limitation for applications requiring rapid curing. rpi.edu This induction period can be shortened or eliminated by increasing the polymerization temperature, copolymerizing with more reactive monomers, or using free-radical photoinitiators. rpi.edu The development of new initiators and controlled polymerization techniques, such as the "activation chain end" (ACE) mechanism, has enabled the synthesis of well-defined polyoxetanes with low polydispersity. nih.govepa.gov These polymers find use in a variety of applications, including coatings, adhesives, sealants, and as precursors for polyurethanes and other elastomers. wikipedia.orgsemanticscholar.org
Table 2: Properties of Polymers from Substituted Oxetane Monomers This table is interactive and can be sorted by clicking on the headers.
| Monomer Substituent | Polymer Character | Melting Temperature (°C) | Reference |
|---|---|---|---|
| Unsubstituted | Crystalline | 35 | wikipedia.org |
| 2-Methyl | Amorphous | N/A | wikipedia.org |
| 3-Methyl | Amorphous | N/A | wikipedia.org |
| 3,3-Dimethyl | Crystalline | N/A | wikipedia.org |
Mechanistic Investigations of Oxetane CROP
The polymerization of oxetane and its derivatives proceeds through a cationic ring-opening polymerization (CROP) mechanism. wikipedia.org This process is initiated by strong acids or Lewis acids, which protonate or coordinate to the oxygen atom of the oxetane ring, forming a tertiary oxonium ion. wikipedia.orgrsc.org This activation makes the ring susceptible to nucleophilic attack by another monomer molecule, propagating the polymer chain.
For a monomer like this compound, the mechanism is subject to specific electronic and steric influences:
Initiation: The two electron-withdrawing carboxylate groups at the C2 position decrease the electron density on the oxetane oxygen. This reduced basicity makes the initiation step, which requires protonation or coordination of a Lewis acid, more challenging compared to unsubstituted or alkyl-substituted oxetanes. nih.gov A stronger acid catalyst or more forcing conditions may be required to efficiently generate the initial tertiary oxonium ion.
Propagation: Once initiated, the propagation involves the nucleophilic attack of a monomer's oxygen atom on one of the α-carbons of the cyclic oxonium ion at the growing chain end. The regioselectivity of this ring-opening is influenced by both steric and electronic factors. magtech.com.cn For 2,2-disubstituted oxetanes, the attack typically occurs at the less substituted C4 methylene (B1212753) carbon. The propagation rate is a balance between the ring strain, which drives the polymerization, and the nucleophilicity of the incoming monomer. wikipedia.org
Termination and Chain Transfer: Like other CROP processes, termination can occur through reaction with counter-ions or impurities. Chain transfer reactions, where the growing chain is terminated but a new one is initiated, can also take place. Backbiting, where the oxygen atoms of the polymer backbone attack the active oxonium ion center, can lead to the formation of cyclic oligomers, although this is sometimes less prevalent in sterically hindered 3,3-disubstituted oxetanes. wikipedia.org
| Polymerization Step | General Description | Influence of Dicarboxylate Substituent |
|---|---|---|
| Initiation | Protonation or Lewis acid coordination to the oxetane oxygen to form a tertiary oxonium ion. | Reduced oxygen basicity due to the inductive electron-withdrawing effect of the ester groups, potentially slowing the initiation rate. |
| Propagation | Nucleophilic attack of a monomer on the active oxonium ion chain end, leading to ring-opening and chain growth. | The monomer's reduced nucleophilicity can affect the propagation kinetics. Steric hindrance from the diethyl and dicarboxylate groups influences monomer approach. |
| Termination/Transfer | Reaction with counter-ions, impurities, or transfer agents to terminate the growing polymer chain. | The stability of the oxonium ion and the nature of the counter-ion are key factors, similar to other oxetane CROP systems. |
Frontal Polymerization of Oxetanes
Frontal polymerization is a process where a localized polymerization zone propagates through a monomer or monomer mixture, driven by the exothermic heat of the reaction. The cationic ring-opening polymerization of oxetanes is particularly well-suited for this technique due to its high exothermicity and rapid reaction rates once initiated. tandfonline.comtandfonline.com
The process for 3,3-disubstituted oxetanes typically involves photoactivation. tandfonline.comresearchgate.net A monomer formulation containing a photoacid generator is briefly irradiated. This creates an initial concentration of acid catalyst, but significant polymerization does not occur immediately at room temperature, resulting in a dormant or induction period. researchgate.net When heat is applied to a specific point of this activated monomer film, a self-sustaining polymerization front is triggered. tandfonline.com This front, characterized by a sharp temperature and refractive index gradient, travels rapidly through the material, converting the monomer into polymer. tandfonline.com The velocity and temperature of the front are key parameters that depend on monomer structure, initiator concentration, and initial temperature.
While specific data for this compound is not detailed in the literature, the principles derived from studies of other 3,3-disubstituted oxetanes are applicable. The frontal polymerization behavior would be influenced by the monomer's reactivity and the heat of polymerization.
| Parameter | Description | Governing Factors |
|---|---|---|
| Front Velocity | The speed at which the polymerization zone propagates through the monomer. | Monomer reactivity, heat of polymerization (ΔHp), thermal diffusivity, initiator type and concentration. tandfonline.comresearchgate.net |
| Front Temperature | The maximum temperature reached within the propagating front. | Heat of polymerization (ΔHp), specific heat capacity of the monomer/polymer system. tandfonline.com |
| Induction Period | The delay between photo-initiation and the onset of rapid, thermally accelerated polymerization. | Formation of stable, metastable tertiary oxonium ions that require thermal energy for further reaction. researchgate.net |
Formation of Hyperbranched Polyoxetanes
Hyperbranched polymers are highly branched, three-dimensional macromolecules synthesized in a one-pot reaction from ABₓ-type monomers (where x ≥ 2). rsc.orgmdpi.com The synthesis of hyperbranched polyethers via ring-opening polymerization typically uses a monomer that contains both the cyclic ether (the 'A' group) and a functional group, like a hydroxyl group, that can be converted into an initiating species (the 'B' group). nih.gov
The structure of this compound does not fit the classic AB₂ monomer model for direct one-pot synthesis of hyperbranched polyethers. However, its dicarboxylate functionality provides a versatile platform for creating hyperbranched structures through multi-step strategies or by using it in combination with other monomers.
One approach involves synthesizing hyperbranched polyesters with terminal oxetane groups. researchgate.net For instance, a hydroxyl-containing oxetane can be reacted with a dicarboxylic anhydride (B1165640) in a "couple-monomer" polymerization to build a hyperbranched polyester (B1180765) core. The oxetane rings remain at the periphery of the macromolecule, available for subsequent polymerization or modification. researchgate.netresearchgate.net An analogous strategy could potentially utilize this compound by first transforming the ester groups into other functionalities.
Another strategy involves the polyaddition of bis(oxetane)s with multifunctional carboxylic acids. For example, the reaction of a bis(oxetane) with a tricarboxylic acid can yield a hyperbranched polyester with a complex, cross-linked structure. radtech.org
| Strategy | Monomer Type / Combination | Resulting Hyperbranched Structure | Reference Concept |
|---|---|---|---|
| "Couple-Monomer" Polymerization | A2 (e.g., Dicarboxylic Anhydride) + CB2 (e.g., Hydroxyl-Oxetane) | Hyperbranched polyester with terminal oxetane groups. | researchgate.netresearchgate.net |
| Polyaddition with Multifunctional Core | Bis(oxetane) + B3 (e.g., Tricarboxylic Acid) | Hyperbranched polyester with oxetane-derived linkages. | radtech.org |
| Self-Condensing Polyaddition | AB2 Monomer (containing one carboxyl and two oxetane groups) | Hyperbranched polyester with a carboxyl focal point and oxetane-derived branches. | radtech.org |
Dicarboxylate Derivatives in Polyester Synthesis
The dicarboxylate functionality of this compound and its analogs makes them suitable precursors for polyester synthesis. Polyesters are typically synthesized through the polycondensation of diols with dicarboxylic acids or their derivatives. nih.gov The oxetane dicarboxylate can be incorporated into polyester structures in two primary ways.
Route A: Pre-functionalization before Polymerization In this approach, the oxetane ring is first opened to generate a stable diol. For example, acid-catalyzed hydrolysis of this compound would yield 2,2-bis(ethoxycarbonyl)-1,3-propanediol. This resulting diol, which also contains two ester groups, can then be used as a monomer in a polycondensation reaction with a dicarboxylic acid (like succinic acid or a bio-based alternative such as 2,5-furandicarboxylic acid) to form a linear polyester with pendant ester groups. ncsu.eduresearchgate.net These pendant groups can be further modified to tune the polymer's properties.
Route B: Post-polymerization Modification Alternatively, the dicarboxylate oxetane can be used to synthesize a polymer backbone where the oxetane ring remains intact as a pendant group. This can be achieved by reacting a monomer containing both an oxetane ring and a hydroxyl group with a dicarboxylic acid. The resulting polyester would have oxetane moieties attached to the main chain. These pendant oxetane rings can then be cross-linked in a secondary step via cationic ring-opening polymerization, transforming a thermoplastic polyester into a thermoset material.
| Route | Description | Reactants | Resulting Polymer Structure |
|---|---|---|---|
| A: Pre-functionalization | The oxetane ring is opened first to create a diol, which is then used in polycondensation. | Diol (from oxetane ring-opening) + Dicarboxylic Acid | Linear polyester with pendant groups derived from the original dicarboxylate. |
| B: Post-polymerization Modification | A polyester is formed with intact oxetane rings as side chains, which can be cross-linked later. | Hydroxyl-oxetane monomer + Dicarboxylic Acid | Linear, functional polyester with pendant oxetane rings, suitable for subsequent cross-linking. |
Theoretical and Computational Studies on Oxetane 2,2 Dicarboxylates and General Oxetane Systems
Quantum Chemical Analyses of Oxetane (B1205548) Ring Strain and Conformational Preferences
The four-membered ring of oxetane possesses a significant amount of ring strain, which is a key determinant of its chemical reactivity. beilstein-journals.org Quantum chemical calculations have been instrumental in quantifying this strain and understanding the conformational preferences of substituted oxetanes.
Computational studies have shown that the oxetane ring can act as a "conformational lock," rigidifying the structure of a molecule. acs.org This property is particularly relevant in medicinal chemistry, where controlling the conformation of a drug molecule can enhance its binding to a biological target. researchgate.net The incorporation of an oxetane can favor synclinal rather than antiplanar arrangements in aliphatic chains. researchgate.net
Table 1: Calculated Structural Parameters of Unsubstituted Oxetane
| Parameter | Value |
| C–O Bond Length | 1.46 Å |
| C–C Bond Length | 1.53 Å |
| C–O–C Bond Angle | 90.2° |
| C–C–O Bond Angle | 92.0° |
| C–C–C Bond Angle | 84.8° |
| Puckering Angle (at 140 K) | 8.7° |
| Ring Strain Energy | ~106 kJ/mol |
Data sourced from X-ray crystallography and computational studies. nih.govacs.orgresearchgate.net
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) has become a powerful tool for elucidating the mechanisms of reactions involving oxetanes, including polymerization and cyclization.
The ring-opening polymerization of oxetanes is a crucial process for the synthesis of polyether-based materials. DFT studies have been employed to investigate the mechanism of cationic ring-opening polymerization. dntb.gov.uaresearchgate.net These studies have shown that the polymerization of oxetane can be initiated by an acid, leading to the formation of an oxetane cation. The reaction proceeds through the nucleophilic attack of the oxygen atom of an incoming oxetane monomer on a carbon atom of the protonated oxetane.
Computational results indicate that the initial step of polymerization has a very low activation energy, suggesting that acidified oxetane readily polymerizes with other oxetane molecules. The geometrical parameters of reactants, transition states, intermediates, and products along the reaction pathway have been optimized using DFT methods like B3LYP and MP2 with various basis sets. dntb.gov.ua Vibrational analysis is used to confirm the nature of the stationary points on the potential energy surface.
The formation of the oxetane ring through intramolecular cyclization is a synthetically challenging step due to the inherent ring strain. acs.org DFT calculations have been utilized to analyze the transition states of these cyclization reactions, providing insights into the factors that govern their feasibility and stereoselectivity. researchgate.net
For instance, in the biosynthesis of paclitaxel (Taxol), a crucial step involves the formation of the oxetane D-ring. DFT calculations have been used to explore the proposed reaction pathways, such as the ene-acetoxy (EA) and ene-hydroxy (EH) pathways, catalyzed by cytochrome P450. researchgate.net These studies have investigated the reaction on both high-spin (quartet) and low-spin (doublet) states of the active species, revealing that the epoxidation of an alkene is a key intermediate step. researchgate.net The calculated activation energies and the stability of intermediates support the proposed enzymatic mechanism. researchgate.net
DFT calculations have also been applied to understand the mechanism of other cyclization reactions, such as the Lewis acid-promoted intramolecular [2+2] cycloaddition of a carbonyl with an olefin, followed by a cycloreversion of the intermediate oxetane species. mdpi.com
Excited State Chemistry and Photoreactivity Simulations
The photochemical behavior of oxetanes, particularly their formation via the Paternò-Büchi reaction and their subsequent cleavage, has been extensively studied using computational methods.
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. organic-chemistry.orgnih.govmdpi.com The mechanism often proceeds through short-lived 1,4-diradical intermediates, especially when the reaction occurs from the triplet excited state of the carbonyl compound. nih.gov
Computational studies have been crucial in characterizing these diradical intermediates and explaining the observed regio- and stereoselectivity of the reaction. acs.orgnih.gov For example, in the reaction of benzophenone with an electron-rich alkene, laser flash photolysis has been used to observe the biradical intermediate, which has an absorption maximum at 535 nm. nih.gov Theoretical calculations help to rationalize the stability of different possible diradical intermediates, thereby predicting the major product isomer. nih.gov The nature of the frontier molecular orbitals (HOMO and LUMO) of the reactants can also be analyzed to predict the initial bond formation and the regiochemical outcome. nih.gov
Time-resolved spectroscopy on the femtosecond/picosecond timescale, combined with quantum chemical calculations, has been used to elucidate the course of the reaction, including the cleavage of the oxetane ring in a retro-Paternò-Büchi reaction. nih.gov These studies have shown that the cleavage can occur from either the first excited singlet state (S1) or the first excited triplet state (T1), leading to different fragmentation pathways. nih.gov
Modeling of Molecular Interactions and Electrostatic Properties
The oxetane ring, due to the presence of the oxygen atom and the ring strain, exhibits distinct electrostatic properties that influence its interactions with other molecules. The strained C–O–C bond angle exposes the lone pairs of electrons on the oxygen atom, making oxetane a good hydrogen-bond acceptor and a Lewis base. nih.govacs.org
Computational models are used to calculate the electrostatic potential surface of oxetane derivatives, which provides a visual representation of the electron distribution and helps in predicting sites for electrophilic and nucleophilic attack. These models are also essential for understanding non-covalent interactions, such as hydrogen bonding, which are critical in biological systems and materials science. It has been observed experimentally and supported by calculations that oxetanes can form more effective hydrogen bonds than other cyclic ethers. nih.gov
Polarizable force fields, which account for the induction effects in molecular interactions, are being developed to more accurately model the electrostatic properties of molecules like oxetanes in condensed phases. nih.gov These models go beyond the fixed-charge approximation of classical force fields and allow for a more realistic description of the molecular response to its environment.
Future Research Directions and Unexplored Chemical Space
Development of Novel Asymmetric Synthetic Methodologies
The synthesis of enantiomerically pure oxetanes is of paramount importance for their application in drug discovery and as chiral building blocks. While various methods exist for the synthesis of oxetanes, including the Williamson etherification and the Paternò–Büchi reaction, the development of catalytic asymmetric routes to 2,2-disubstituted oxetanes remains a challenge. acs.orgbeilstein-journals.orgbeilstein-journals.org
Future research in this area could focus on the development of novel catalytic systems for the asymmetric synthesis of 2,2-diethyl oxetane-2,2-dicarboxylate . One promising avenue is the exploration of chiral Lewis acid or Brønsted acid catalysis for the desymmetrization of prochiral precursors. nsf.gov For instance, the asymmetric intramolecular cyclization of a suitably substituted 1,3-diol derived from diethyl 2,2-bis(2-haloethyl)malonate could be a viable strategy.
Another potential approach is the catalytic asymmetric [2+2] cycloaddition of a ketene acetal with a carbonyl compound, although controlling the stereochemistry at the quaternary center would be a significant hurdle. Furthermore, the development of enzymatic resolutions or desymmetrization approaches could provide an alternative pathway to enantioenriched This compound .
A key challenge will be to control the stereochemistry at the C2 position, which is a quaternary center. The successful development of such methodologies would not only provide access to enantiopure This compound but also be applicable to a broader range of 2,2-disubstituted oxetanes.
Exploration of Unique Reactivity Profiles in Complex Environments
The reactivity of the oxetane (B1205548) ring is dominated by its ring strain, which facilitates ring-opening reactions under both acidic and basic conditions. chemrxiv.org However, the specific reactivity of This compound in complex chemical environments is yet to be systematically investigated.
Future studies should explore the reactivity of this compound with a wide range of nucleophiles, electrophiles, and radical species. Of particular interest is the regioselectivity of ring-opening reactions. The presence of two electron-withdrawing carboxylate groups at the C2 position is expected to influence the electronic properties of the oxetane ring and, consequently, its reactivity.
For instance, the reaction with strong nucleophiles could potentially lead to either cleavage of the C2-O bond or the C4-O bond, depending on the reaction conditions and the nature of the nucleophile. The outcome of these reactions could provide valuable insights into the fundamental reactivity of highly substituted oxetanes.
Furthermore, the stability of This compound under various reaction conditions commonly employed in organic synthesis, such as oxidation, reduction, and cross-coupling reactions, needs to be established. This information is crucial for its potential application as a building block in multistep syntheses. The unexpected isomerization of some oxetane-carboxylic acids into lactones suggests that the stability of the target compound under certain conditions should be carefully evaluated. acs.org
Advancements in Computational Prediction of Oxetane Reactivity and Selectivity
Computational chemistry can be a powerful tool for predicting the reactivity and selectivity of chemical reactions, thereby guiding experimental design. In the context of This compound , computational studies could provide valuable insights into its conformational preferences, electronic structure, and reaction mechanisms.
Future research should focus on the use of density functional theory (DFT) and other high-level computational methods to model the reactivity of this compound. For example, computational studies could be used to predict the activation barriers for various ring-opening reactions, thereby identifying the most favorable reaction pathways.
Moreover, computational modeling could aid in the design of chiral catalysts for the asymmetric synthesis of This compound . By modeling the transition states of the catalytic cycle, it may be possible to identify the key factors that control the enantioselectivity of the reaction and to design more effective catalysts.
Computational studies have already been employed to investigate the mechanism of oxetane formation in the biosynthesis of Taxol and to understand the regioselectivity of ring-opening reactions of other 2,2-disubstituted oxetanes. acs.orgresearchgate.net Applying these computational approaches to This compound will undoubtedly accelerate the exploration of its chemical properties.
Integration of this compound into Retrosynthetic Strategies for Natural Product Synthesis
The incorporation of the oxetane motif into natural product synthesis can lead to novel analogs with potentially improved biological activity and physicochemical properties. While the parent oxetane ring is found in several natural products, including the anticancer drug Taxol, the use of highly substituted oxetanes like This compound in total synthesis remains unexplored. acs.org
A significant area for future research is the development of retrosynthetic strategies that utilize This compound as a key building block. The two carboxylate groups offer versatile handles for further functionalization, allowing for the introduction of a wide range of substituents.
For example, reduction of the ester groups to the corresponding diol, diethyl 2,2-bis(hydroxymethyl)malonate, followed by selective protection and oxidation, could provide access to a variety of chiral building blocks. orgsyn.orgsigmaaldrich.com These building blocks could then be incorporated into the synthesis of complex natural products or their analogs.
The development of efficient methods for the diastereoselective functionalization of the oxetane ring would further enhance the utility of This compound in natural product synthesis. The rigid conformation of the four-membered ring could be exploited to control the stereochemistry of subsequent reactions.
Q & A
Basic Questions
Q. What synthetic strategies are effective for preparing 2,2-diethyl oxetane-2,2-dicarboxylate?
- Methodological Answer : The synthesis typically involves cyclization or nucleophilic substitution. For example, in analogous dicarboxylate systems, the use of polar aprotic solvents like DMF (rather than THF) significantly improves yields by stabilizing transition states and enhancing nucleophilicity . A two-step protocol could include:
Esterification : Reacting oxetane-2,2-dicarboxylic acid with excess ethanol in the presence of H₂SO₄.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Key Data :
| Solvent | Yield (%) | Reference |
|---|---|---|
| THF | 0 | |
| DMF | 68 |
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography using SHELXL refinement is the gold standard. Key steps include:
Data Collection : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å).
Refinement : SHELXL iteratively adjusts atomic coordinates and thermal parameters to minimize R-factors .
- Typical Parameters :
| R₁ (I > 2σ(I)) | wR₂ (all data) | CCDC Deposit |
|---|---|---|
| < 0.05 | < 0.10 | Required |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify ester carbonyls (~165-175 ppm in ¹³C) and oxetane ring protons (δ 4.5-5.0 ppm, split due to ring strain) .
- IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and ether C-O (~1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₉H₁₄O₅, exact mass 202.0841) .
Advanced Research Questions
Q. How does the strained oxetane ring influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The ring strain (≈25 kcal/mol) enhances electrophilicity at the ester carbonyls. To study this:
Kinetic Experiments : Compare reaction rates with non-strained analogs (e.g., cyclohexane dicarboxylates) under identical conditions .
Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate charge distribution and transition-state geometries .
- Observed Trends :
| Substrate | k (s⁻¹) | Activation Energy (kcal/mol) |
|---|---|---|
| Oxetane derivative | 1.2×10⁻³ | 18.5 |
| Cyclohexane analog | 3.4×10⁻⁵ | 24.7 |
Q. What experimental discrepancies exist in the solubility of this compound, and how can they be resolved?
- Methodological Answer : Contradictory solubility reports (e.g., in THF vs. DMF) may arise from impurities or hydration states. Systematic resolution involves:
Dynamic Light Scattering (DLS) : Detect aggregates in solution.
Karl Fischer Titration : Quantify water content in solvents .
- Recommended Protocol :
| Step | Action | Instrumentation |
|---|---|---|
| 1 | Pre-dry solvent over molecular sieves | - |
| 2 | Measure solubility at 25°C | UV-Vis (λ = 300 nm) |
Q. How can enantioselective synthesis of this compound be achieved?
- Methodological Answer : Asymmetric catalysis using chiral auxiliaries or organocatalysts. For example:
- Chiral Lewis Acids : (R)-BINOL-derived catalysts induce stereoselectivity during cyclization .
- Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation .
- Key Metrics :
| Method | ee (%) | Yield (%) |
|---|---|---|
| Chiral catalyst | 92 | 65 |
| Chromatographic | >99 | 40 |
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies?
- Methodological Answer : Variations may stem from polymorphic forms or hydration. To address:
DSC/TGA : Characterize thermal behavior (heating rate 10°C/min, N₂ atmosphere) .
PXRD : Compare diffraction patterns of samples from different syntheses .
- Typical Findings :
| Polymorph | Melting Point (°C) | Stability |
|---|---|---|
| α-form | 78–80 | Metastable |
| β-form | 82–84 | Stable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
